molecular formula C10H2Cl2O4 B14438280 2,3-Dichloro-1,4,5,8-naphthalenetetrone CAS No. 78456-63-0

2,3-Dichloro-1,4,5,8-naphthalenetetrone

Cat. No.: B14438280
CAS No.: 78456-63-0
M. Wt: 257.02 g/mol
InChI Key: JCGZOXQVXZJDSW-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4,5,8-naphthalenetetrone is a useful research compound. Its molecular formula is C10H2Cl2O4 and its molecular weight is 257.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78456-63-0

Molecular Formula

C10H2Cl2O4

Molecular Weight

257.02 g/mol

IUPAC Name

2,3-dichloronaphthalene-1,4,5,8-tetrone

InChI

InChI=1S/C10H2Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2H

InChI Key

JCGZOXQVXZJDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Established Synthetic Pathways to 2,3-Dichloro-1,4,5,8-naphthalenetetrone

Detailed, peer-reviewed synthetic routes specifically targeting this compound are not well-documented. However, hypothetical pathways can be inferred from established chemical principles.

The synthesis of this compound would likely proceed from the parent scaffold, 1,4,5,8-naphthalenetetrone. The introduction of chlorine atoms onto this quinone system would typically involve electrophilic halogenation. Aromatic compounds are commonly subject to electrophilic halogenation, often utilizing elemental chlorine (Cl₂) or bromine in the presence of a Lewis acid catalyst like ferric chloride. wikipedia.org The reactivity of halogens decreases down the group, with fluorine and chlorine being more aggressive halogenating agents than bromine and iodine. wikipedia.org

For quinone systems, the reaction mechanism can be complex. The direct chlorination of 1,4,5,8-naphthalenetetrone would be the most direct approach. This reaction would likely involve treating the parent tetraketone with a chlorinating agent. The regioselectivity of the chlorination, yielding the 2,3-dichloro derivative, would be a critical aspect of this synthetic strategy, though specific conditions to achieve this are not reported.

Alternative synthetic strategies could potentially involve building the chlorinated naphthalene (B1677914) ring system from smaller, pre-halogenated precursors through cyclization reactions. However, specific examples of such routes leading to this compound have not been identified in the surveyed literature.

Reaction Condition Optimization for Chemical Yield and Selectivity

Without established synthetic pathways, the optimization of reaction conditions remains theoretical. The following sections discuss general principles that would be applicable.

In electrophilic aromatic halogenation, Lewis acid catalysts are often employed to increase the electrophilicity of the halogen. mt.com For the chlorination of a naphthalenetetrone scaffold, catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) would likely be investigated to facilitate the reaction. Catalysis can be crucial in controlling the reaction rate and, in some cases, the regioselectivity of the halogenation. Some modern catalytic methods also utilize transition metals to regenerate high-potential quinone reagents in situ for various oxidation reactions. nih.govnih.gov Ruthenium complexes, for example, have been shown to catalyze reactions involving chlorite, leading to the formation of chlorine dioxide or the oxidation of alcohols. rsc.org

Table 1: Potential Catalysts for Quinone Chlorination

Catalyst Type Example(s) Potential Role
Lewis Acid FeCl₃, AlCl₃ Enhancing electrophilicity of chlorine

This table is based on general principles of halogenation and catalysis, not on specific experimental data for this compound.

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. nih.gov In halogenation reactions, solvents are chosen based on their ability to dissolve the reactants and their inertness under the reaction conditions. For the chlorination of a naphthalenetetrone, chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride could be suitable solvents. The polarity of the solvent can influence the stability of charged intermediates in the reaction mechanism, thereby affecting the reaction kinetics. nih.gov A quantitative generalization of solvent effects on radical halogenation has been explored, indicating the complexity and importance of solvent choice. researchgate.net

Table 2: Common Solvents in Halogenation and Their Properties

Solvent Polarity Potential Application
Dichloromethane Polar aprotic Dissolving reactants, stabilizing intermediates
Carbon Tetrachloride Nonpolar Inert reaction medium

This table represents general solvent choices for halogenation reactions and does not reflect experimentally optimized conditions for the synthesis of the target compound.

Mechanistic Investigations of Synthetic Transformations

A definitive mechanistic investigation for the synthesis of this compound is not available. However, the mechanism would likely follow the principles of electrophilic aromatic substitution on a deactivated quinone ring.

The halogenation of aromatic compounds typically proceeds through an electrophilic substitution mechanism. wikipedia.org In the case of chlorination with a Lewis acid catalyst, the catalyst interacts with Cl₂ to form a more potent electrophile. This electrophile then attacks the electron-rich naphthalene ring system, forming a carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution. Finally, a proton is lost from the ring to restore aromaticity, yielding the chlorinated product.

For quinones, which are electron-deficient systems, electrophilic substitution is generally more difficult than for electron-rich aromatic compounds. The existing carbonyl groups are strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The reaction would likely require forcing conditions or highly reactive halogenating agents. An alternative could be a radical chain mechanism, which involves initiation, propagation, and termination steps, though this is more common for the halogenation of alkanes. libretexts.org

Advanced Reactivity and Reaction Mechanisms of 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Redox Chemistry and Electron Transfer Processes

The extended π-system and the presence of multiple electron-withdrawing carbonyl groups in 2,3-dichloro-1,4,5,8-naphthalenetetrone suggest a rich redox chemistry, characterized by the ability to accept electrons and form stable radical anionic species.

Electrochemical Reduction Pathways and Thermodynamics

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of the closely related compound, 2,3-dichloro-1,4-naphthoquinone, provides valuable insights through analogy. Studies on 2,3-dichloro-1,4-naphthoquinone reveal a two-step reduction process. The first reduction is a reversible one-electron transfer to form a stable anion radical. The second reduction is typically quasi-reversible or irreversible and involves the addition of a second electron to form a dianion.

The reduction potentials are sensitive to the solvent and the nature of the supporting electrolyte. For instance, the cyclic voltammetry of 2,3-dichloro-1,4-naphthoquinone in dimethylformamide (DMF) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte shows two distinct cathodic peaks.

Table 1: Electrochemical Reduction Potentials of 2,3-Dichloro-1,4-naphthoquinone in DMF/TBAP

CompoundFirst Cathodic Peak Potential (Epc1 / V)Second Cathodic Peak Potential (Epc2 / V)
2,3-Dichloro-1,4-naphthoquinone-0.4038-1.1620

Data is illustrative and based on analogous compounds.

The thermodynamics of these electron transfer processes are influenced by the electronic effects of the substituents on the naphthalene (B1677914) core. The chlorine atoms, being electron-withdrawing, are expected to increase the reduction potentials, making the compound a stronger electron acceptor compared to the unsubstituted naphthalenetetrone.

Formation and Stability of Anion Radical Species

The acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of this compound leads to the formation of a corresponding anion radical. The stability of this radical species is a key feature of its chemistry. The extensive delocalization of the unpaired electron over the entire π-system of the naphthalene core, including the four carbonyl groups, contributes significantly to its stability.

Reactions as a Chemical Oxidant in Organic Synthesis

The high electron affinity of this compound makes it a potent oxidizing agent in various organic transformations. Its oxidizing power is comparable to or even greater than that of other well-known quinone-based oxidants.

Application in Tandem Oxidation/Cyclization Reactions

There is currently a lack of specific, documented examples in the scientific literature detailing the application of this compound in tandem oxidation/cyclization reactions. However, based on the known reactivity of similar highly halogenated quinones, it can be postulated that it would be an effective reagent in such transformations. For instance, it could potentially be used to oxidize an alcohol to an aldehyde or ketone, which then undergoes an intramolecular cyclization reaction in the same pot. The driving force for such a tandem process would be the high reduction potential of the naphthalenetetrone and the thermodynamic stability of the resulting cyclized product.

Substrate Scope and Selectivity in Oxidation Reactions

Given the absence of specific studies on the use of this compound as an oxidant in organic synthesis, its substrate scope and selectivity remain largely unexplored. By analogy with other quinone oxidants, it is expected to be effective in the dehydrogenation of hydrocarbons to form alkenes, the oxidation of alcohols to aldehydes and ketones, and the aromatization of heterocyclic compounds. The selectivity of these reactions would likely be influenced by steric and electronic factors of the substrate, as well as the reaction conditions such as solvent and temperature. Further research is needed to fully elucidate the synthetic utility of this powerful oxidant.

Nucleophilic Reactivity at Halogenated Positions

The chlorine atoms at the 2- and 3-positions of the naphthalene ring are activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the adjacent carbonyl groups. This makes this compound a valuable precursor for the synthesis of a wide range of substituted naphthalenetetrone derivatives.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace one or both of the chlorine atoms. The regioselectivity of the substitution (i.e., which chlorine is replaced first) can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of the analogous 2,3-dichloro-1,4-naphthoquinone with primary and secondary amines readily yields the corresponding 2-amino-3-chloro-1,4-naphthoquinone derivatives. Subsequent reaction with another nucleophile can then displace the second chlorine atom, leading to disubstituted products. This reactivity allows for the facile introduction of various functional groups onto the naphthalenetetrone core, enabling the tuning of its electronic and steric properties for specific applications.

Theoretical Studies of Reaction Pathways and Energy Landscapes

The reactivity of 2,3-dichloro-1,4-naphthoquinone has been a subject of significant interest in computational chemistry, with theoretical studies providing profound insights into its reaction mechanisms. Density Functional Theory (DFT) has emerged as a powerful tool in elucidating the intricate details of its reaction pathways and the associated energy landscapes. These computational investigations are crucial for understanding the electronic structure, reactivity, and the nature of transition states involved in its various transformations.

One of the most extensively studied aspects of 2,3-dichloro-1,4-naphthoquinone's reactivity is its behavior in nucleophilic substitution reactions. Theoretical studies have been instrumental in mapping out the energy profiles of these reactions, particularly with nitrogen, oxygen, and sulfur nucleophiles. These studies have revealed that the substitution of the chlorine atoms does not always follow a classical two-step addition-elimination mechanism.

Instead, DFT calculations suggest that for many nucleophiles, the reaction proceeds through a single asynchronous step . This mechanism is characterized by a single transition state where the formation of the new bond with the nucleophile and the breaking of the carbon-chlorine bond occur concertedly, but not to the same extent. This process can be likened to an "uncoupled SN2 mechanism". In this pathway, an unstable intermediate may be formed, which then decomposes with a low activation energy to yield the substituted product.

Computational models have also been employed to analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – of 2,3-dichloro-1,4-naphthoquinone. The energy and spatial distribution of these orbitals are key to understanding its electrophilic nature. The LUMO is predominantly localized on the quinone ring, particularly on the carbon atoms bearing the chlorine substituents, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher reactivity. DFT calculations have shown that the introduction of substituents on the naphthoquinone ring can modulate this energy gap, thereby fine-tuning the reactivity of the molecule.

Beyond nucleophilic substitution, theoretical studies have also begun to explore the cycloaddition reactions of 2,3-dichloro-1,4-naphthoquinone. These reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of complex heterocyclic systems. Computational modeling of these reactions helps in predicting the regioselectivity and stereoselectivity of the products by analyzing the energies of the possible transition states. The orbital interactions between the diene and the dienophile (in the case of Diels-Alder reactions) are analyzed to determine the most favorable reaction pathway.

The table below summarizes some of the key findings from theoretical studies on the reactivity of 2,3-dichloro-1,4-naphthoquinone.

Reaction TypeMechanistic Insights from Theoretical StudiesKey Influencing Factors
Nucleophilic Substitution Primarily a single asynchronous step (uncoupled SN2-like mechanism).Nature of the nucleophile (softness, basicity, sterics), solvent effects.
Cycloaddition Governed by frontier molecular orbital interactions to determine regioselectivity and stereoselectivity.Electronic nature of the reacting partner (diene, dipole), steric interactions.

The following table provides conceptual data derived from DFT calculations on 2,3-dichloro-1,4-naphthoquinone and its reactions.

Calculated ParameterSignificance in Reactivity AnalysisTypical Findings from DFT Studies
HOMO-LUMO Energy Gap A smaller gap indicates higher reactivity and ease of electronic transitions.The quinone structure leads to a relatively low energy gap, contributing to its reactivity.
LUMO Distribution Indicates the most electrophilic sites in the molecule.High electron deficiency is observed at the C2 and C3 positions, making them primary sites for nucleophilic attack.
Transition State Geometry Provides a snapshot of the highest energy point along the reaction coordinate, revealing bond-forming and bond-breaking processes.For nucleophilic substitution, the transition state shows an elongated C-Cl bond and a partially formed C-Nucleophile bond.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur; a lower Ea corresponds to a faster reaction.Varies significantly with the nucleophile; generally lower for more reactive nucleophiles.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR or ¹³C NMR spectroscopic data for 2,3-Dichloro-1,4,5,8-naphthalenetetrone could be found in the searched literature. Consequently, an analysis of chemical shifts, coupling constants, and signal integrations for the structural assignment of this compound is not possible at this time.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

There is no available information on the infrared or Raman spectra of this compound. Therefore, a discussion of its characteristic vibrational modes, such as C=O and C-Cl stretching frequencies, cannot be provided.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The ultraviolet-visible absorption spectrum for this compound has not been reported in the scientific literature. As a result, details regarding its electronic transitions, maximum absorption wavelengths (λmax), and molar absorptivity coefficients are unknown.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

No mass spectrometry data for this compound is publicly available. This includes the absence of information regarding its molecular ion peak and characteristic fragmentation patterns, which would be essential for its molecular identification and structural analysis.

Computational Chemistry and Quantum Mechanical Investigations of 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Electronic Structure Theory Applications

Theoretical investigations into the electronic nature of molecules provide fundamental insights into their stability, reactivity, and physical properties. However, dedicated studies applying modern electronic structure theories to 2,3-Dichloro-1,4,5,8-naphthalenetetrone have not been identified in a thorough review of published research.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for predicting the molecular geometry and electronic properties of compounds. Such studies typically determine optimized bond lengths, bond angles, and dihedral angles, as well as crucial electronic descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. For many naphthalene (B1677914) derivatives, DFT calculations have been successfully employed to understand their electronic characteristics. However, specific computational data tables detailing the optimized geometry or the frontier molecular orbital energies for this compound are not available in the reviewed literature.

Ab initio and Semi-empirical Methods for Ground and Excited States

More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, offer higher accuracy for electronic structure calculations. Conversely, semi-empirical methods provide a faster, albeit more approximate, means of studying large molecular systems. Both methodologies are powerful tools for investigating the ground and excited electronic states of molecules, which is crucial for understanding their photochemical behavior. There is no evidence in the scientific literature of the application of these methods to specifically elucidate the ground and excited state properties of this compound.

Prediction and Analysis of Spectroscopic Signatures

Computational chemistry is instrumental in predicting and interpreting various spectroscopic signatures, including UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to peaks in a UV-Vis spectrum. Similarly, vibrational frequencies calculated from the optimized molecular geometry can be correlated with experimental IR and Raman spectra. A search for theoretical studies providing predicted spectroscopic data for this compound has not yielded any specific results.

Theoretical Modeling of Redox Potentials and Electron Affinities

The electron-withdrawing nature of the chlorine and carbonyl substituents in this compound suggests it may possess interesting electrochemical properties. Computational methods are frequently used to predict redox potentials and electron affinities, which are key parameters in materials science and electrochemistry. These calculations often involve determining the energy difference between the neutral molecule and its charged (anionic or cationic) species. While general methodologies for calculating these properties for quinone and halogenated aromatic systems are well-established, specific theoretical values or data tables for this compound are not documented in the available literature.

Simulations of Reaction Mechanisms and Transition States

Understanding the reactivity of a molecule involves mapping out the potential energy surfaces of its reactions, including the identification of transition states and the calculation of activation barriers. For a molecule like this compound, computational studies could, for example, investigate nucleophilic substitution reactions at the chlorinated positions. Such simulations provide invaluable mechanistic insights. However, no published research detailing the computational simulation of reaction mechanisms or the characterization of transition states involving this compound could be located.

Materials Science Applications and Advanced Electrochemical Properties of 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Utilization as Components in Organic Electronic Devices

The unique electronic properties of 2,3-Dichloro-1,4,5,8-naphthalenetetrone and its derivatives, primarily the naphthalenediimide (NDI) core, make them promising candidates for components in organic electronic devices. The strong electron-accepting nature of the NDI scaffold, enhanced by the presence of electron-withdrawing halogen atoms, facilitates efficient electron transport. This characteristic is particularly valuable in the fabrication of n-channel and ambipolar organic field-effect transistors (OFETs) thieme-connect.com. While specific studies focusing solely on this compound are limited, research on closely related halogenated NDI derivatives provides significant insights into their potential applications.

Halogenated derivatives of naphthalene (B1677914) tetracarboxylic diimides have been successfully synthesized and employed as the organic semiconductor layer in top-contact OFETs. These materials have demonstrated the ability to facilitate air-stable electron transport, a critical feature for the practical application of organic electronics. For instance, OFETs fabricated using NDI derivatives functionalized with halogenated phenyl groups have exhibited excellent n-channel transport properties researchgate.net. The introduction of halogen atoms can influence the molecular packing and electronic structure of the material, which in turn affects the charge carrier mobility.

The general structure of an OFET device consists of an organic semiconductor layer, an insulator, and gate, source, and drain electrodes. The performance of these devices is highly dependent on the properties of the organic semiconductor used. NDI-based materials are known for their potential in soft electronic devices due to their redox activity and ability to form stable radical anions wikipedia.org. The planar structure and electron-acceptor properties of the NDI core are fundamental to their function in these applications wikipedia.org.

Investigation of Charge-Transfer Complex Formation and Electrical Conductivity

The electron-deficient nature of the this compound core makes it an excellent candidate for forming charge-transfer (CT) complexes with various electron-donating molecules. These complexes arise from the interaction between an electron acceptor (like the naphthalenetetrone derivative) and an electron donor, leading to the formation of a new molecular entity with unique optical and electronic properties. The study of these CT complexes is crucial for understanding their potential in organic electronics, where charge transport is a key phenomenon.

Naphthalenediimides (NDIs), the parent structure of the compound , are well-known for their tendency to form CT complexes with aromatic solvents and other electron-rich species rsc.org. The interaction in these complexes is often characterized by the appearance of a new absorption band in the UV-Vis-NIR spectrum, which is absent in the individual components. The formation of these complexes can be influenced by the solvent polarity and the specific donor and acceptor molecules involved.

A prominent class of electron donors used in conjunction with NDI acceptors is the tetrathiafulvalene (B1198394) (TTF) family. The co-crystallization of NDI-based molecules with TTF can lead to the formation of 2D tessellations driven by CT interactions nih.gov. The stoichiometry and the molecular arrangement within these co-crystals are highly dependent on the solvent used during their formation nih.gov. Spectroscopic investigations of these CT complexes, including UV-Vis-NIR, Raman, and EPR spectroscopy, are employed to determine the degree of charge transfer between the donor and acceptor units rsc.org.

While specific electrical conductivity data for charge-transfer complexes of this compound are not extensively documented, studies on related systems provide valuable insights. For instance, the electrical conductivity of a tetrathiafulvalene-based metal-organic framework, which involves charge transfer, has been reported. In one such framework, the material exhibited a room temperature electrical conductivity of 3.6 × 10⁻⁵ S cm⁻¹ rsc.org. The conductivity in these materials is highly dependent on the degree of charge transfer and the packing of the donor and acceptor molecules. The discovery of metallic conductivity in the charge-transfer salt of TTF and tetracyanoquinodimethane (TCNQ) established the principle that such interactions can lead to highly conductive organic materials jh.edu.

The formation of CT complexes with this compound and suitable electron donors is expected to yield materials with interesting electrical properties, warranting further investigation into their conductivity for potential applications in organic electronics.

Exploration in Energy Storage Systems

The redox-active nature of the this compound core makes it a compelling candidate for use in energy storage systems, particularly as an electrode material in lithium-ion batteries (LIBs). The ability of the naphthalenediimide (NDI) framework to reversibly accept and donate electrons is the fundamental principle behind its application in this field. The electron-withdrawing properties of the carbonyl groups and the chloro substituents can potentially enhance the electrochemical performance.

Aromatic diimides, including NDI and pyromellitic diimide (PMDI), are recognized as important building blocks for organic electrode materials. They operate on a two-electron redox mechanism, which allows for energy storage nih.gov. While the theoretical capacity of smaller diimides like PMDI is higher, studies have shown that NDI-based materials exhibit superior stability nih.gov. For instance, cross-linked networks of NDI have demonstrated excellent cycling stability, retaining 96% of their capacity after 100 cycles and 86% after 1000 cycles when used as a cathode material in LIBs nih.gov. In contrast, PMDI-based cathodes showed a rapid decrease in capacity nih.gov.

The electrochemical performance of NDI-based electrodes is significantly influenced by the electrolyte composition. Research has shown that NDI molecules can achieve near-theoretical capacity (based on a two-electron reaction), high rate capability, and high cycling stability with a proper selection of electrolytes website-files.com. The interaction between the electrode and the electrolyte is a key factor in determining the specific capacity and cycling stability website-files.com.

Charge-transfer cocrystals based on NDI derivatives have also been investigated as cathode materials for LIBs. These materials can exhibit high specific capacities and long cyclability. For example, a cocrystal of a methyl-NDI derivative and coronene (B32277) showed a specific capacity of up to 230 mAh g⁻¹ and was stable for over 600 cycles rsc.org. The unique void-rich and deformable structure of such cocrystals is believed to contribute to their excellent electrochemical performance rsc.org.

The table below summarizes the electrochemical performance of some NDI-based cathode materials, highlighting their potential in lithium-ion batteries.

NDI-Based MaterialInitial Specific CapacityCapacity RetentionRate CapabilityReference
Cross-linked NDI Network (PNDI-EG)~90% of theoretical96% after 100 cycles97 mAh g⁻¹ at 0.5 C nih.gov
Methyl-NDI-Coronene Cocrystal (CN-1)230 mAh g⁻¹Stable over 600 cyclesNot specified rsc.org

While direct experimental data on the electrochemical performance of this compound is limited, the promising results from related NDI derivatives strongly suggest its potential as a stable and high-performance electrode material for future energy storage applications.

Integration into Polymeric and Supramolecular Architectures for Functional Materials

The rigid and planar structure of the this compound core, combined with its favorable electronic properties, makes it an attractive building block for the construction of well-defined polymeric and supramolecular architectures. The ability to introduce functional groups at the imide positions allows for the synthesis of a wide range of derivatives that can self-assemble or be polymerized to create functional materials with tailored properties.

Naphthalenediimides (NDIs) are extensively used in supramolecular chemistry due to their propensity to engage in non-covalent interactions such as π-π stacking and hydrogen bonding thieme-connect.com. These interactions can be precisely controlled to guide the self-assembly of NDI derivatives into various nanostructures, including nanofibers, vesicles, and organogels. The electron-deficient nature of the NDI core also allows for the formation of charge-transfer complexes, which can be a driving force in the self-assembly process. For instance, the co-crystallization of an NDI-based molecular triangle with tetrathiafulvalene (TTF) leads to the formation of two-dimensional tessellations through charge-transfer interactions nih.gov.

In the realm of polymer chemistry, NDI units can be incorporated into the main chain or as pendant groups of polymers. The resulting NDI-containing polymers often exhibit interesting electronic and optical properties. For example, donor-acceptor co-polymers based on core-substituted NDIs have been successfully utilized in n-channel and ambipolar organic field-effect transistors thieme-connect.com. The synthesis of such polymers can be achieved through various polymerization techniques, including condensation polymerization and controlled radical polymerization nih.gov.

The table below lists some examples of supramolecular and polymeric architectures based on NDI derivatives and their potential applications.

Architecture TypeBuilding BlocksKey InteractionsPotential ApplicationsReference
2D TessellationsNDI-based triangle and TTFCharge-transfer, π-π stackingOrganic electronic materials nih.gov
Donor-Acceptor Co-polymersCore-substituted NDIsCovalent bondsn-channel and ambipolar OFETs thieme-connect.com

The integration of this compound into such advanced material systems holds significant promise for the development of novel functional materials for a variety of applications in electronics, sensing, and beyond.

Synthesis and Characterization of Derivatives and Analogues of 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Methodologies for the Synthesis of Naphthalenetetrone Derivatives

The synthesis of derivatives from chlorinated naphthalene (B1677914) quinones, such as 2,3-dichloro-1,4-naphthoquinone, primarily revolves around the nucleophilic substitution of the chlorine atoms. These reactions are versatile, allowing for the introduction of a wide array of functional groups, thereby tuning the electronic and steric properties of the resulting molecules.

One of the most common methodologies involves the reaction of the dichloronaphthoquinone precursor with various nucleophiles, including amines and thiols. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with primary and secondary amines, such as 3-piperidine methanol (B129727) and piperonyl amine, in the presence of a base like sodium carbonate, leads to the formation of N-substituted quinone derivatives. researchgate.net The reaction proceeds readily at room temperature in a solvent like ethanol. researchgate.net This approach has been successfully employed to create a library of compounds, including those with potential anticancer properties. For example, a series of novel naphthoquinones were synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with 2-chloroethylamine (B1212225) hydrochloride in the presence of diisopropylethylamine in acetonitrile. nih.gov

Further functionalization can be achieved by subsequent reactions. The mono-N-substituted derivatives can be treated with thiol nucleophiles to synthesize N,S-disubstituted compounds. researchgate.net This stepwise approach allows for the creation of asymmetric derivatives with diverse functionalities. The choice of solvent and base is crucial for optimizing the reaction yields and preventing side reactions.

Another key synthetic strategy involves metal-catalyzed cross-coupling reactions, which have been widely used for the synthesis of various naphthalene derivatives. While not specifically detailed for 2,3-Dichloro-1,4,5,8-naphthalenetetrone, these methods are generally applicable for creating C-C bonds by replacing the chloro substituents with other organic moieties.

Furthermore, cycloaddition reactions offer a powerful tool for constructing the naphthalene core itself, which can then be further functionalized. For example, the synthesis of 1,2,3,4-naphthalene diimides has been achieved through a [2+2+2] cycloaddition of an aryne precursor with dimethyl acetylenedicarboxylate, followed by imidization. beilstein-journals.org This highlights the potential for building complex naphthalene-based structures from simpler precursors.

Structure-Reactivity Relationships in Functionalized Analogues

The relationship between the structure of functionalized naphthalenetetrone analogues and their chemical reactivity is a critical area of investigation. The electronic nature of the substituents introduced in place of the chlorine atoms significantly influences the properties of the quinone ring system.

In derivatives of 2,3-dichloro-1,4-naphthoquinone, the introduction of electron-donating groups, such as amino or thioether moieties, alters the electron density of the naphthoquinone core. This, in turn, affects the redox potential of the molecule and its susceptibility to further chemical transformations. For example, the substitution of one or both chlorine atoms with amine groups generally makes the quinone system more electron-rich.

The steric properties of the introduced functional groups also play a crucial role in the reactivity of the analogues. Bulky substituents can hinder the approach of reactants to the quinone core, thereby influencing reaction rates and, in some cases, dictating the regioselectivity of subsequent reactions.

Studies on a series of naphthalene-1,4-dione analogues designed as anticancer agents revealed that variations in the pendent amine group, as well as the nature of the substituent at the 3-position (chloro, bromo, or methyl), had a significant impact on their biological activity. nih.gov For instance, 2-bromo-substituted compounds exhibited better cytotoxicity profiles against certain cancer cell lines compared to their 2-chloro or 2-methyl counterparts, highlighting the subtle interplay between electronic and steric effects. nih.gov

Investigation of Electrochemical Properties of Derivatives

The electrochemical properties of naphthalenetetrone derivatives are of significant interest due to their potential applications in organic electronics, energy storage, and as redox-active probes. The core naphthalene quinone structure is inherently redox-active, and its electrochemical behavior can be finely tuned by chemical modification.

Cyclic voltammetry is a key technique used to probe the redox behavior of these compounds. Studies on related naphthalene derivatives, such as 4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetralone, have demonstrated that the carbonyl groups undergo irreversible reduction at a glassy carbon electrode in aprotic solvents like dimethylsulfoxide. researchgate.net The reduction process is typically diffusion-controlled, as indicated by the linear relationship between the peak current and the square root of the scan rate. researchgate.net

For naphthalenediimide systems, which are structural analogues of naphthalenetetrones, electrochemical studies have shown that they readily undergo one-electron reduction processes. beilstein-journals.org The reduction potentials of these compounds are comparable to other known naphthalene and anthracene (B1667546) diimides, indicating their potential as electron-accepting materials. beilstein-journals.org

The introduction of different substituents onto the naphthalene core significantly impacts the reduction potentials. Electron-withdrawing groups are expected to make the reduction more favorable (less negative potential), while electron-donating groups would have the opposite effect. This tunability is a key feature that makes these compounds attractive for various applications.

Table 1: Electrochemical Data for Selected Naphthalene Derivatives This table is representative and based on data for analogous compounds, as specific data for this compound derivatives is not readily available.

Compound AnalogueRedox ProcessPotential (V)TechniqueConditions
4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetraloneIrreversible reduction-0.601 (at 50 mV/s)Cyclic VoltammetryGlassy Carbon Electrode in DMSO
N,N'-dihexyl-1,2,3,4-naphthalenediimideOne-electron reduction-1.25 (vs. Fc/Fc+)Cyclic VoltammetryNot specified
N,N'-diphenyl-1,2,3,4-naphthalenediimideOne-electron reduction-1.16 (vs. Fc/Fc+)Cyclic VoltammetryNot specified

Advanced Spectroscopic Characterization of Novel Analogues

A comprehensive suite of spectroscopic techniques is employed to elucidate the structures and electronic properties of novel derivatives of naphthalenetetrone analogues. These methods provide critical information on the connectivity of atoms, the nature of functional groups, and the electronic transitions within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful synthesis of new derivatives. The chemical shifts and coupling constants of the protons and carbons in the naphthalene core and the appended functional groups provide unambiguous evidence of the molecular structure. For instance, in the characterization of N,S-disubstituted derivatives of 2,3-dichloro-1,4-naphthoquinone, the appearance of new signals corresponding to the amine and thiol moieties, and the concomitant disappearance of the signals for the starting materials, confirm the substitution reaction. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The strong carbonyl (C=O) stretching frequencies are a hallmark of the quinone system. Changes in the position and intensity of these bands upon derivatization can provide insights into the electronic effects of the new substituents. For example, the FT-IR spectra of N-substituted derivatives of 2,3-dichloro-1,4-naphthoquinone show characteristic bands for the N-H and C-N vibrations, in addition to the quinone carbonyl bands. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the synthesized compounds. This technique provides definitive confirmation of the molecular formula and is a crucial part of the characterization process. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of N,S-disubstituted naphthoquinone derivatives have been investigated in different solvents, revealing π-π* and n-π* transitions. researchgate.net The position of the absorption maxima (λmax) is sensitive to the nature of the substituents and the polarity of the solvent. Naphthalenediimide analogues also exhibit broad absorption bands in the visible region, with the λmax being dependent on the N-substituent. beilstein-journals.org

Table 2: Spectroscopic Data for a Representative N,S-Disubstituted Naphthoquinone Analogue Data is illustrative and based on reported values for analogous compounds.

Spectroscopic TechniqueObserved Features
¹H NMRSignals corresponding to aromatic protons of the naphthalene core and protons of the N- and S-substituents.
¹³C NMRResonances for the carbonyl carbons of the quinone, aromatic carbons, and carbons of the substituents.
FT-IR (cm⁻¹)~1670 (C=O stretch), ~3300 (N-H stretch, if present), ~1590 (C=C aromatic stretch).
UV-Vis (λmax, nm)~280-340 (π-π* transition), weaker bands at longer wavelengths (n-π* transition).
Mass SpectrometryMolecular ion peak corresponding to the calculated molecular weight of the derivative.

Future Research Directions and Interdisciplinary Prospects for 2,3 Dichloro 1,4,5,8 Naphthalenetetrone

Novel Synthetic Strategies and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to 2,3-Dichloro-1,4,5,8-naphthalenetetrone will be a critical first step in enabling its broader study. Current synthetic methodologies for related quinone and naphthalene (B1677914) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant chemical waste. Future research should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.

Key areas for exploration could include:

Catalytic C-H Activation: Investigating the use of transition metal catalysts to directly install chloro-substituents onto the naphthalene-1,4,5,8-tetrone core would represent a significant advancement in synthetic efficiency. This approach could potentially reduce the number of synthetic steps and minimize the use of stoichiometric halogenating agents.

Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purities. Flow chemistry can also improve the safety profile of reactions, particularly those involving reactive intermediates.

Bio-inspired Synthesis: Exploring enzymatic or biomimetic approaches for the synthesis and modification of the naphthalenetetrone scaffold could provide highly selective and sustainable routes to the target compound and its analogues.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic C-H ActivationAtom economy, reduced wasteCatalyst development, reaction optimization
Flow ChemistryImproved control, safety, scalabilityReactor design, parameter screening
Bio-inspired SynthesisHigh selectivity, sustainabilityEnzyme discovery, biomimetic catalyst design

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental to controlling its chemical transformations and designing new applications. Future research in this area should employ a combination of experimental and computational techniques to unravel the intricate details of its chemical behavior.

Prospective research activities may include:

In-situ Spectroscopic Studies: Utilizing techniques such as NMR, IR, and UV-Vis spectroscopy to monitor reactions in real-time can provide valuable insights into the formation of intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the influence of substituents on reactivity. This can aid in the rational design of more efficient synthetic routes.

Kinetics Studies: Detailed kinetic analysis of key reactions will help to quantify reaction rates and elucidate the underlying mechanistic steps.

Development of Next-Generation Materials through Molecular Design

The unique electronic and structural features of the naphthalenetetrone core, combined with the influence of the dichloro-substituents, suggest that this compound could serve as a valuable building block for next-generation organic materials. Molecular design and materials science investigations should be a central theme of future research.

Potential avenues for materials development include:

Organic Electronics: The electron-accepting nature of the naphthalenetetrone system makes it a promising candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Research should focus on correlating molecular structure with material properties such as charge carrier mobility and energy levels.

Conducting Polymers: Polymerization of functionalized this compound monomers could lead to the development of novel conducting polymers with tailored electronic and optical properties.

Supramolecular Assemblies: The potential for non-covalent interactions, such as halogen bonding and π-π stacking, could be exploited to create highly ordered supramolecular structures with interesting photophysical or electronic properties.

Material ClassPotential ApplicationKey Research Area
Organic SemiconductorsOFETs, OPVs, OLEDsStructure-property relationships, device fabrication
Conducting PolymersSensors, actuatorsMonomer synthesis, polymerization methods
Supramolecular AssembliesMolecular recognition, catalysisSelf-assembly studies, host-guest chemistry

Synergistic Research with Related Fields in Advanced Chemical Sciences

The exploration of this compound is not confined to the traditional boundaries of synthetic and materials chemistry. Interdisciplinary collaborations will be essential to fully realize the potential of this compound.

Opportunities for synergistic research exist in fields such as:

Computational Chemistry: Close collaboration between synthetic chemists and computational chemists will be crucial for the rational design of new synthetic routes and for predicting the properties of novel materials.

Surface Science: The study of how this compound and its derivatives interact with and self-assemble on various surfaces is critical for its application in electronic devices.

Photochemistry and Photophysics: A detailed investigation of the excited-state properties of this molecule could uncover new applications in areas such as photoredox catalysis or as fluorescent probes.

By pursuing these interconnected research avenues, the scientific community can begin to unlock the potential of this compound and pave the way for its integration into advanced chemical sciences and technologies.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for structural confirmation of 2,3-Dichloro-1,4,5,8-naphthalenetetrone?

  • Methodological Answer : Structural elucidation relies on a combination of IR spectroscopy (to identify carbonyl stretches and C–Cl bonds, typically at 1650–1750 cm⁻¹ and 550–750 cm⁻¹, respectively ), NMR (¹H and ¹³C for aromatic and chlorine-substituted carbon environments ), and single-crystal X-ray diffraction (SC-XRD) for precise bond-length and angle measurements. For example, SC-XRD studies on analogous dichloronaphthoquinones report mean C–C bond lengths of 1.46–1.49 Å and quinoid ring distortions due to chlorine substitution .

Q. What synthetic routes are viable for preparing this compound?

  • Methodological Answer : A common approach involves chlorination of 1,4,5,8-naphthalenetetrone using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Alternative routes include:

  • Friedel-Crafts acylation followed by oxidation and halogenation steps .
  • Condensation reactions with dichloro precursors, as demonstrated in the synthesis of dichloronaphthoquinone derivatives (yields: 71–89% under optimized conditions) .
  • Mechanistic considerations: Chlorine substituents at positions 2 and 3 can sterically hinder subsequent reactions, requiring inert atmospheres (N₂/Ar) and anhydrous solvents .

Advanced Research Questions

Q. How does chlorine substitution at positions 2 and 3 influence the electrochemical redox behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) studies on substituted quinones reveal that electron-withdrawing Cl groups lower reduction potentials (E₁/2) by stabilizing the semiquinone radical anion. For example:

  • Non-chlorinated 1,4,5,8-naphthalenetetrone shows E₁/2 ≈ −0.45 V (vs. Ag/AgCl) .
  • Dichloro-substituted analogs exhibit shifts to −0.30 to −0.35 V due to increased electron deficiency .
  • Experimental protocol : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in acetonitrile with 0.1 M TBAPF₆. Scan rates: 50–200 mV/s to assess reversibility .

Q. What is the role of this compound as a chromophore in cellulose degradation pathways?

  • Methodological Answer : Under alkaline conditions with H₂O₂, 1,4,5,8-naphthalenetetrone derivatives form via oxidative degradation of cellulose. The chlorinated analog exhibits enhanced stability and absorbance in the visible range (λmax ≈ 450–500 nm), acting as a persistent chromophore. Key steps:

  • HPLC-MS analysis identifies intermediates (e.g., 1,4,5,8-naphthalenetetrone) during cellulose bleaching .
  • Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy at pH 10–12, noting slower decomposition of chlorinated vs. non-chlorinated species (t₁/₂: ~4 h vs. ~1 h) .

Q. How can computational methods predict the electronic structure and photoluminescence of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • HOMO-LUMO gaps : Chlorine substitution reduces the gap (e.g., 3.2 eV for non-chlorinated vs. 2.8 eV for dichloro derivatives), correlating with redshifted absorption .
  • Excited-state dynamics : Time-dependent DFT (TD-DFT) predicts charge-transfer transitions between quinoid rings and Cl substituents .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Data Contradictions and Gaps

  • Synthesis yields : Reported yields for dichloronaphthoquinone derivatives vary (71–89%) depending on solvent polarity and temperature .
  • Chromophore stability : suggests chlorinated naphthalenetetrone is more stable, but conflicting data from cellulose studies note rapid degradation under strong oxidants .
  • Electrochemical data : Limited CV studies exist specifically for this compound; extrapolations are based on benzoquinone analogs .

Key Research Tools

TechniqueApplication ExampleReference
SC-XRDResolves Cl-substituted quinoid distortions (bond angles: 118–122°)
Cyclic VoltammetryQuantifies redox potentials and electron-transfer kinetics
DFT/TD-DFTPredicts electronic transitions and HOMO-LUMO gaps
HPLC-MSTracks chromophore intermediates in degradation pathways

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